molecular formula C15H12FN3O2S B2641667 2-(4-fluorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 941924-91-0

2-(4-fluorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No. B2641667
M. Wt: 317.34
InChI Key: FQGUBNYMFCUTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-fluorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide” is a derivative of thiazole . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Scientific Research Applications

Radiosynthesis for PET Imaging

2-Phenylpyrazolo[1,5-a]pyrimidineacetamides, a class closely related to 2-(4-fluorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide, have been used in the development of selective ligands for the translocator protein (18 kDa) for positron emission tomography (PET) imaging. DPA-714, a compound within this series, has been designed with a fluorine atom, facilitating labeling with fluorine-18 for in vivo imaging (Dollé et al., 2008).

Ligands for Neuroinflammation PET Images

Similar pyrazolo[1,5-a]pyrimidines, related to the compound , have been synthesized and evaluated for binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, including fluoroalkyl- and fluoroalkynyl- analogues, displayed high affinity for TSPO and were used in PET imaging studies on a rodent model of neuroinflammation (Damont et al., 2015).

Anti-Inflammatory and Antinociceptive Activity

A series of thiazolo[3,2-a]pyrimidine derivatives, including those with a 4-fluorophenyl group, demonstrated significant anti-inflammatory and antinociceptive activities in studies. These compounds also showed lower ulcerogenic activity and higher ALD50 values, indicating potential therapeutic applications (Alam et al., 2010).

Synthesis and Biological Evaluation for Peripheral Benzodiazepine Receptors

Fluoroethoxy and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidines, closely related to the compound of interest, were synthesized and evaluated for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds showed high in vitro affinity and selectivity when compared to central benzodiazepine receptors, indicating potential for studying PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Anti-Cancer Activity

Novel fluoro-substituted benzo[b]pyran derivatives, related to the compound , have shown anticancer activity at low concentrations against human lung, breast, and CNS cancer cell lines. These compounds demonstrate the potential of fluoro-substituted compounds in cancer therapy (Hammam et al., 2005).

properties

IUPAC Name

2-(4-fluorophenyl)-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-9-13(14(21)19-6-7-22-15(19)17-9)18-12(20)8-10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGUBNYMFCUTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide

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